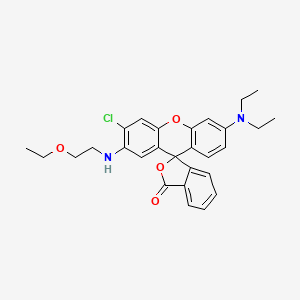
3'-Chloro-6'-(diethylamino)-2'-((2-ethoxyethyl)amino)spiro(isobenzofuran-1(3H),9'-(9H)xanthene)-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3’-Chloro-6’-(diethylamino)-2’-((2-ethoxyethyl)amino)-3H-spiro[isobenzofuran-1,9’-xanthen]-3-one is a synthetic organic compound belonging to the class of spiro compounds These compounds are characterized by a unique spiro linkage, where two rings are connected through a single atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Chloro-6’-(diethylamino)-2’-((2-ethoxyethyl)amino)-3H-spiro[isobenzofuran-1,9’-xanthen]-3-one typically involves multiple steps, starting from readily available precursors. The key steps may include:
Formation of the isobenzofuran ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the spiro linkage: This step involves the formation of the spiro connection between the isobenzofuran and xanthene rings.
Functionalization of the xanthene ring:
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This may include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
3’-Chloro-6’-(diethylamino)-2’-((2-ethoxyethyl)amino)-3H-spiro[isobenzofuran-1,9’-xanthen]-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove certain functional groups or alter the oxidation state of the compound.
Substitution: The chloro group can be substituted with other nucleophiles to create derivatives with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted analogs.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity, making it a candidate for drug discovery and development.
Medicine: Its unique structure could be explored for therapeutic applications, such as targeting specific biological pathways.
Industry: The compound may be used in the development of new materials or as a component in various industrial processes.
Mécanisme D'action
The mechanism of action of 3’-Chloro-6’-(diethylamino)-2’-((2-ethoxyethyl)amino)-3H-spiro[isobenzofuran-1,9’-xanthen]-3-one would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to enzymes or receptors: The compound may interact with specific enzymes or receptors, modulating their activity.
Disruption of cellular processes: It could interfere with cellular processes, leading to therapeutic effects.
Pathway modulation: The compound may affect signaling pathways, altering cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
Spiro[isobenzofuran-1,9’-xanthen]-3-one: The parent compound without the chloro, diethylamino, and ethoxyethylamino groups.
6’-(Diethylamino)-2’-((2-ethoxyethyl)amino)-3H-spiro[isobenzofuran-1,9’-xanthen]-3-one: A similar compound lacking the chloro group.
3’-Chloro-6’-(diethylamino)-3H-spiro[isobenzofuran-1,9’-xanthen]-3-one: A compound without the ethoxyethylamino group.
Uniqueness
The presence of the chloro, diethylamino, and ethoxyethylamino groups in 3’-Chloro-6’-(diethylamino)-2’-((2-ethoxyethyl)amino)-3H-spiro[isobenzofuran-1,9’-xanthen]-3-one imparts unique chemical and biological properties, making it distinct from other similar compounds. These functional groups can influence the compound’s reactivity, solubility, and potential biological activity.
Propriétés
Numéro CAS |
76579-17-4 |
|---|---|
Formule moléculaire |
C28H29ClN2O4 |
Poids moléculaire |
493.0 g/mol |
Nom IUPAC |
3'-chloro-6'-(diethylamino)-2'-(2-ethoxyethylamino)spiro[2-benzofuran-3,9'-xanthene]-1-one |
InChI |
InChI=1S/C28H29ClN2O4/c1-4-31(5-2)18-11-12-21-25(15-18)34-26-17-23(29)24(30-13-14-33-6-3)16-22(26)28(21)20-10-8-7-9-19(20)27(32)35-28/h7-12,15-17,30H,4-6,13-14H2,1-3H3 |
Clé InChI |
GMMDVIFDPUJVLH-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C1=CC2=C(C=C1)C3(C4=CC=CC=C4C(=O)O3)C5=CC(=C(C=C5O2)Cl)NCCOCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



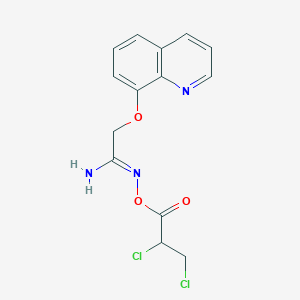
![N-Butyl-N-[(4-methoxyphenyl)methyl]pyrrolidin-3-amine](/img/structure/B15211949.png)
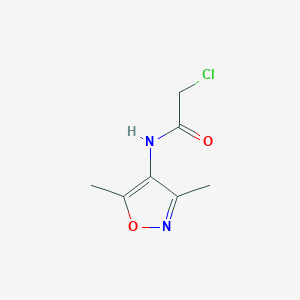
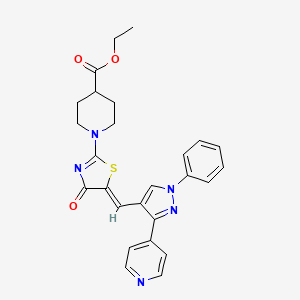
![3,3-Dichloro-3,3a,4,5,6,7-hexahydrocycloocta[b]furan-2(9aH)-one](/img/structure/B15211968.png)
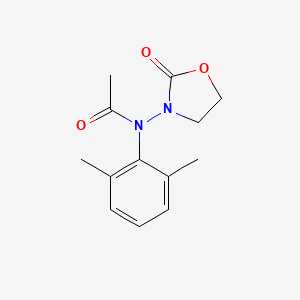
![[2-(5-Bromofuran-2-yl)-6-chloroimidazo[1,2-a]pyridin-3-yl]acetic acid](/img/structure/B15211981.png)

![5-isobutoxy-1-phenyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B15211989.png)
![Ethyl 5-[2-(3,4-dimethylphenyl)-2-oxoethoxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B15211992.png)
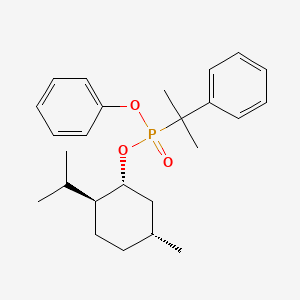
![3-(1-Ethylpiperidin-4-yl)-1,2,4,5,6,7-hexahydropyrazolo[3,4-b]azepine](/img/structure/B15212013.png)
![9-Cyclopropyl-6-fluoro-8-methoxy-7-{[(4-methoxyphenyl)methyl]amino}[1,2]thiazolo[5,4-b]quinoline-3,4(2H,9H)-dione](/img/structure/B15212019.png)
